(2S)-1-tert-butyl 2-methyl 5-methoxypyrrolidine-1,2-dicarboxylate
CAS No.:
Cat. No.: VC13795880
Molecular Formula: C12H21NO5
Molecular Weight: 259.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21NO5 |
|---|---|
| Molecular Weight | 259.30 g/mol |
| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2S)-5-methoxypyrrolidine-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-8(10(14)17-5)6-7-9(13)16-4/h8-9H,6-7H2,1-5H3/t8-,9?/m0/s1 |
| Standard InChI Key | LHYPVPVUVYIWBX-IENPIDJESA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1[C@@H](CCC1OC)C(=O)OC |
| SMILES | CC(C)(C)OC(=O)N1C(CCC1OC)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)N1C(CCC1OC)C(=O)OC |
Introduction
Chemical and Structural Properties
Molecular Configuration
The compound’s stereochemistry is defined by the (2S) configuration at the pyrrolidine ring’s second carbon, which influences its interactions in asymmetric synthesis . Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 259.30 g/mol | |
| SMILES | CC(C)(C)OC(=O)N1[C@@H](C(OC)=O)CCC1OC | |
| Boiling Point | 335.2°C (predicted) | |
| Density | 1.216 g/cm³ | |
| LogP | 1.53 |
The methoxy group at the fifth position enhances solubility and modulates electronic effects, while the Boc and methyl ester groups provide orthogonal protection for sequential synthetic modifications .
Synthesis and Production
Synthetic Routes
The synthesis involves multi-step organic reactions, typically starting with commercially available pyrrolidine precursors. A common approach includes:
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Boc Protection: Introduction of the tert-butyloxycarbonyl group at the pyrrolidine’s nitrogen atom under basic conditions .
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Esterification: Methyl ester formation at the second position using methyl chloroformate or methanol under acidic catalysis .
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Methoxy Substitution: Functionalization at the fifth position via nucleophilic substitution or oxidation-reduction sequences .
Critical parameters include temperature control (0–20°C), solvent selection (e.g., dichloromethane or tetrahydrofuran), and stoichiometric precision to achieve yields >80% . Industrial-scale production employs continuous flow reactors to optimize efficiency and purity .
Reactivity and Applications
Functional Group Reactivity
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Boc Group: Removable under acidic conditions (e.g., trifluoroacetic acid) for subsequent amine functionalization .
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Methyl Ester: Hydrolyzable to carboxylic acids under basic conditions, enabling further derivatization .
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Methoxy Group: Participates in hydrogen bonding and influences conformational stability .
Pharmaceutical Relevance
The compound is a precursor in synthesizing protease inhibitors and neuromodulators. For example, it is utilized in the production of TG2 transglutaminase inhibitors, which show promise in treating celiac disease and fibrosis . Its chiral center is critical for enantioselective binding to biological targets .
Storage recommendations include maintaining the compound at 2–8°C in anhydrous conditions to prevent decomposition .
Comparative Analysis with Analogues
Structural Analogues and Their Properties
The 5-methoxy substitution in the target compound confers superior enzymatic selectivity compared to C4-methoxy or hydroxylated analogues .
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